6-Bromo-2-ethoxy-[1,2,4]triazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2-ethoxy-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a bromine atom at the 6th position and an ethoxy group at the 2nd position of the triazolo[1,5-a]pyrimidine ring system.
Vorbereitungsmethoden
The synthesis of 6-Bromo-2-ethoxy-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various synthetic routes. One common method involves the condensation of 6-bromo-2-ethoxy-3-nitropyridine with hydrazine hydrate, followed by cyclization with formamide. This reaction typically requires heating under reflux conditions .
Another approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction mechanism involves transamidation, nucleophilic addition, and subsequent condensation to form the target compound .
Analyse Chemischer Reaktionen
6-Bromo-2-ethoxy-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Cyclization Reactions: The triazolo[1,5-a]pyrimidine ring system can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrazine hydrate, formamide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-Bromo-2-ethoxy-[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as an anticancer, antiviral, and antimicrobial agent.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and signal transduction pathways.
Material Science: Due to its unique structural properties, the compound is explored for use in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 6-Bromo-2-ethoxy-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound has been found to inhibit various kinases, including JAK1 and JAK2, by binding to their active sites and preventing substrate phosphorylation . This inhibition disrupts key signaling pathways involved in cell proliferation and survival, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
6-Bromo-2-ethoxy-[1,2,4]triazolo[1,5-a]pyrimidine can be compared with other triazolopyrimidine derivatives, such as:
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine: Similar in structure but lacks the ethoxy group, which may affect its biological activity and chemical reactivity.
7-Bromo-[1,2,4]triazolo[1,5-a]pyridine:
Pyrazolo[1,5-a]pyrimidines: These compounds are purine analogues and have shown significant biological activities, including antitrypanosomal and anticancer properties.
The unique combination of the bromine atom and ethoxy group in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C7H7BrN4O |
---|---|
Molekulargewicht |
243.06 g/mol |
IUPAC-Name |
6-bromo-2-ethoxy-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C7H7BrN4O/c1-2-13-7-10-6-9-3-5(8)4-12(6)11-7/h3-4H,2H2,1H3 |
InChI-Schlüssel |
QTEOCVBCRFDHCT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NN2C=C(C=NC2=N1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.